4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound belonging to the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its biological activities, including antifungal and antibacterial properties. Its synthesis and applications have been explored in various studies, highlighting its potential in pharmaceutical development.
The compound falls under the classification of triazoles, which are a group of compounds with a common five-membered ring structure containing three nitrogen atoms. Triazoles are widely studied for their diverse biological activities, making them valuable in drug discovery. The specific compound 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one has been synthesized and characterized in several research articles focusing on its chemical properties and biological effects .
The synthesis of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one can be achieved through various methods. A notable approach involves the reaction of 2-fluorobenzoyl hydrazine with isothiocyanates under basic conditions to form the triazole ring. This method typically employs solvents such as ethanol or water to minimize environmental impact .
The synthesis generally involves a two-step process:
The yield of synthesized compounds can vary based on reaction conditions but has been reported to be around 50-75%. Purification is typically achieved through recrystallization from suitable solvents such as ethanol or dimethylformamide .
The molecular structure of 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one features:
Key structural data includes:
The compound can undergo various chemical reactions typical for triazoles, including:
Reactions involving 4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one often require specific conditions such as temperature control and pH adjustment to optimize yields and selectivity .
The mechanism of action for compounds containing the triazole moiety typically involves:
Research indicates that triazoles can interfere with fungal sterol biosynthesis, leading to impaired cell membrane formation and ultimately cell death . The precise mechanism may vary depending on the specific target organism and environmental conditions.
4-(2-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one has been explored for various applications:
1,2,4-Triazole derivatives represent a privileged scaffold in modern heterocyclic chemistry, distinguished by their exceptional versatility in drug design. This five-membered aromatic ring system, characterized by three nitrogen atoms, exhibits unique physicochemical properties that facilitate diverse molecular interactions with biological targets. The electron-rich nature of the triazole nucleus enables hydrogen bonding, dipole-dipole interactions, and π-stacking, contributing to high binding affinity with enzymes and receptors [2] [5] [7]. Furthermore, the triazole ring demonstrates remarkable metabolic stability and bioavailability, serving as bioisosteric replacements for amide, ester, and carboxylic acid functionalities in pharmacophore design [5] [8]. These attributes have established 1,2,4-triazoles as indispensable structural components in pharmaceuticals targeting infectious diseases, cancer, neurological disorders, and metabolic conditions.
The 1,2,4-triazole nucleus functions as a versatile pharmacophoric element due to its capacity for strategic substitution at three distinct positions (N1, N2, C3), enabling precise modulation of biological activity. This scaffold's significance is exemplified by its presence in numerous clinically approved drugs, where it frequently serves as the primary interaction site with biological targets. Antifungal agents such as fluconazole, voriconazole, and posaconazole owe their mechanism of action to the triazole ring's coordination with the heme iron of fungal cytochrome P450-dependent enzyme (CYP51), thereby inhibiting ergosterol biosynthesis [2] [7]. Similarly, in anticancer therapeutics like anastrozole and letrozole, the triazole nitrogen atoms form critical hydrogen bonds with aromatase enzyme residues, enabling effective estrogen suppression in breast cancer treatment [5] [8].
Table 1: Clinically Approved Drugs Featuring the 1,2,4-Triazole Scaffold
Drug Name | Therapeutic Category | Primary Biological Target | Key Structural Features |
---|---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) | Difluorophenyl-triazolyl-propanol backbone |
Voriconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) | Fluopyrimidine-triazole motif |
Anastrozole | Anticancer (Breast) | Aromatase Enzyme | Triazole-tethered cyanobenzyl structure |
Letrozole | Anticancer (Breast) | Aromatase Enzyme | Triazole-benzyl cyanide scaffold |
Rizatriptan | Antimigraine | Serotonin (5-HT1B/1D) Receptors | Triazole-tryptamine hybrid |
Trazodone | Antidepressant | Serotonin Transporter/Receptors | Triazolopyridine-chlorophenylpiperazine linker |
Recent advances in triazole-based drug design leverage molecular hybridization strategies to combat drug resistance. Structural modifications of fluconazole analogues, such as introduction of substituted piperazine side chains or heterocyclic extensions (e.g., indole, coumarin, carbazole), have yielded compounds with enhanced potency against resistant Candida and Aspergillus strains [2] [5]. Computational studies reveal that these modifications optimize spatial orientation within enzyme active sites while improving membrane permeability. For instance, derivatives featuring 7-diethylaminocoumarin-triazole hybrids exhibit targeted localization to fungal endoplasmic reticulum, enabling precise subcellular action [2]. The intrinsic hydrogen-bonding capacity of the triazole ring (Topological Polar Surface Area ≈ 44-50 Ų) further enhances water solubility and oral absorption, addressing critical pharmacokinetic challenges in drug development [3] [10].
The strategic incorporation of fluorophenyl substituents, particularly at the 4-position of the 1,2,4-triazole nucleus, significantly enhances pharmacological profiles through multifaceted mechanisms. Fluorine's high electronegativity (Pauling scale: 3.98) induces strong electron-withdrawing effects that modulate the triazole ring's electron density, thereby influencing binding interactions with target proteins. This electronic perturbation enhances dipole moments and strengthens hydrogen-bonding interactions with key residues in enzyme active sites [4] [10]. Furthermore, fluorine substitution improves metabolic stability by resisting oxidative degradation pathways—specifically, the substitution of hydrogen with fluorine at para-position blocks cytochrome P450-mediated hydroxylation, a primary metabolic route for phenyl-containing compounds [4] [9].
Table 2: Impact of Fluorine Substitution on Key Pharmaceutical Properties
Property | Phenyl Analog | 4-Fluorophenyl Analog | Biological Consequence |
---|---|---|---|
Lipophilicity (LogP) | Increased by +0.14 | Optimized balance | Enhanced membrane permeability without excessive hydrophobicity |
Metabolic Stability | Moderate | High | Reduced first-pass metabolism → improved bioavailability |
Electron Distribution | Delocalized π-system | Electron-deficient ring | Stronger dipole-target interactions → increased binding affinity |
Acid-Base Properties | Unaffected pKa | Minimal pKa alteration | Maintained ionization state at physiological pH |
In the specific case of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one (CAS: 80240-40-0), the fluorophenyl group is directly attached to the triazolone nitrogen (N4), creating a conjugated system that enhances molecular planarity. This arrangement facilitates π-π stacking interactions with aromatic residues in biological targets, as evidenced by molecular docking studies of structurally analogous compounds [1] [3] [6]. The compound's physicochemical parameters—molecular weight (179.15 g/mol), formula (C₈H₆FN₃O), density (1.437 g/cm³), and topological polar surface area (44.7 Ų)—indicate favorable drug-likeness characteristics consistent with Lipinski's rule of five [1] [3]. X-ray crystallographic analyses of similar triazolone derivatives reveal that the fluorine atom engages in orthogonal halogen bonding with carbonyl groups of protein backbones, providing additional binding energy to ligand-target complexes [4] [10]. This synergistic combination of steric, electronic, and metabolic advantages explains why 4-fluorophenyl derivatives consistently demonstrate superior bioactivity profiles compared to their non-fluorinated counterparts in antimicrobial, anticancer, and anti-inflammatory assays [4] [10].
Compound-Specific Analysis: 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
This compound exemplifies strategic fluorophenyl-triazole integration, featuring a triazolone core (1,2,4-triazol-5-one) substituted at N4 with 4-fluorophenyl. The triazolone ring exists predominantly in the 1H-4-substituted tautomeric form, stabilized by intramolecular hydrogen bonding between N2-H and the carbonyl oxygen [1] [3]. The carbonyl group (C=O) adjacent to N3 significantly enhances hydrogen-bond acceptor capacity compared to standard triazoles, while the fluorophenyl ring provides optimal hydrophobic anchoring in enzyme binding pockets. Synthetic routes typically involve cyclization of fluorophenyl-bearing semicarbazide precursors or copper-catalyzed coupling strategies [6] [10]. Although specific biological data for this compound is limited in the provided literature, its structural similarity to bioactive triazolone derivatives suggests potential pharmacological applications warranting further investigation.
Table 3: Characteristic Properties of 4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
Property | Value/Description | Method/Reference |
---|---|---|
CAS Registry Number | 80240-40-0 | ChemBK [1] |
Molecular Formula | C₈H₆FN₃O | ChemBK, ECHEMI [1] [3] |
Molar Mass | 179.15 g/mol | ChemBK [1] |
Density | 1.437 g/cm³ | ECHEMI [3] |
Topological PSA | 44.7 Ų | Computed [3] |
Hydrogen Bond Donors | 1 (N2-H) | Computed [1] |
Hydrogen Bond Acceptors | 3 (N1, N3, O) | Computed [1] |
Rotatable Bonds | 1 (C-N bond) | ECHEMI [3] |
Storage Conditions | 2-8°C | ChemBK [1] |
Canonical SMILES | C1=CC(=CC=C1N2C(=O)N=CN2)F | PubChem [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7